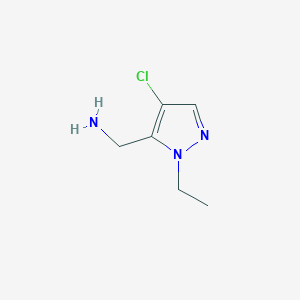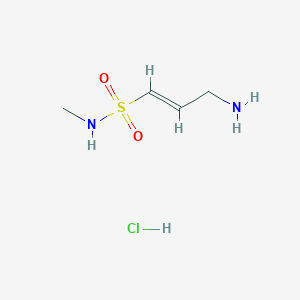![molecular formula C11H11FN2OS B2839710 4-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazol-2-amine CAS No. 890093-35-3](/img/structure/B2839710.png)
4-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazol-2-amine
説明
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, a series of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives was synthesized to understand their structure–activity relationship for anticonvulsant activity . Another study reported a chemoenzymatic synthesis of (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate based on lipase-mediated transesterification .科学的研究の応用
Synthesis and Antimicrobial Activities
The synthesis of thiazole derivatives, including structures related to 4-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazol-2-amine, has shown significant antimicrobial activities. These derivatives have been tested against bacterial and fungal isolates, demonstrating potential in addressing various microbial infections. The synthesis processes often involve reactions with different reagents to yield a wide array of thiazole-based compounds, highlighting the versatility of thiazole chemistry in creating potentially therapeutic agents (Wardkhan et al., 2008).
Noncovalent Interaction Studies
The study of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, which share structural similarities with the compound of interest, provides insights into the molecular basis of drug-receptor interactions. Through crystallographic and quantum theory atoms-in-molecules (QTAIM) analysis, researchers can better understand how modifications to the thiazole ring affect binding affinity and specificity, which is crucial for drug design and development (El-Emam et al., 2020).
Biological Activity Enhancement
Modifications of the thiazole moiety, as seen in various hybrid molecules, have led to enhanced biological activities, including antimicrobial, antilipase, and antiurease effects. This suggests the potential of thiazole derivatives in developing new therapeutic agents with targeted biological activities. Such studies are pivotal in the pharmaceutical industry for the creation of drugs with improved efficacy and specificity (Başoğlu et al., 2013).
Applications in Material Science
Thiazole derivatives are also explored in material science, for instance, as electron transport layers in polymer solar cells. The structural elements derived from thiazole compounds, including those akin to 4-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazol-2-amine, contribute to the development of advanced materials for energy harvesting and storage, demonstrating the compound's versatility beyond pharmaceutical applications (Li et al., 2014).
特性
IUPAC Name |
4-[2-(4-fluorophenoxy)ethyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2OS/c12-8-1-3-10(4-2-8)15-6-5-9-7-16-11(13)14-9/h1-4,7H,5-6H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNHPZYHAHMIPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCC2=CSC(=N2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327928 | |
| Record name | 4-[2-(4-fluorophenoxy)ethyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815737 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
890093-35-3 | |
| Record name | 4-[2-(4-fluorophenoxy)ethyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxan-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2839627.png)
![3-(Benzenesulfonyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2839628.png)

![8-(2-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2839631.png)

![N-(4-methoxybenzyl)-6-[6-[(4-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2839633.png)


![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2839641.png)
![2-Pyridinamine,5-bromo-n-[(4-bromophenyl)methyl]-](/img/structure/B2839644.png)
![N-(1-Cyanocyclohexyl)-2-imidazo[1,5-a]pyridin-3-ylsulfanylpropanamide](/img/structure/B2839645.png)


